4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthesized organic compound. Structurally complex, it boasts a blend of azetidine, pyrazole, and pyridine fragments, making it an intriguing candidate for various scientific explorations, especially in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves multiple steps:
Formation of the Pyrazole Core: : The 3-(difluoromethyl)-1-methyl-1H-pyrazole is formed through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.
Azetidine Derivative Synthesis: : The azetidine ring is prepared separately, typically through a reaction involving an amino acid derivative and a suitable halogenated reagent.
Coupling Reaction: : The azetidine derivative is then coupled with the pyrazole core using a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Final Assembly: : The final product is obtained by attaching the pyridine-2-carboxamide moiety to the azetidine-pyrazole complex through an ether linkage, using a nucleophilic substitution reaction.
Industrial Production Methods: Industrial synthesis scales up these steps using flow reactors for better control over reaction conditions, minimizing impurities and maximizing yield. Large-scale synthesis also incorporates optimized reaction conditions such as temperature control, catalyst use, and purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the difluoromethyl group, leading to the formation of carboxylic acids under strong oxidizing conditions.
Reduction: : It can be reduced at various positions, notably the carbonyl groups, using agents like lithium aluminum hydride or sodium borohydride, yielding alcohols or other reduced forms.
Substitution: : The azetidine and pyrazole rings are prone to nucleophilic and electrophilic substitution reactions. For instance, substitution at the pyrazole nitrogen can be achieved using alkylating agents under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry. Biology : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Medicine : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Industry : Utilized in developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action depends on its application. In medicinal chemistry, it typically interacts with enzymes or receptors, modulating their activity. The difluoromethyl group enhances metabolic stability and bioavailability. The azetidine and pyrazole rings contribute to binding affinity and specificity, while the pyridine-2-carboxamide moiety can act as a hydrogen bond donor or acceptor, interacting with target biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-({1-[3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: : Similar structure with a trifluoromethyl group, offering different electronic properties.
3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: : Variation in pyridine substitution pattern, affecting binding and reactivity.
4-({1-[3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: : Phenyl group instead of methyl, altering hydrophobicity and steric effects.
Uniqueness
Enhanced Metabolic Stability: : Due to the difluoromethyl group.
Improved Binding Affinity: : Resulting from the specific arrangement of functional groups.
Versatility in Applications: : From medicinal to industrial uses.
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Properties
IUPAC Name |
4-[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O3/c1-21-7-10(12(20-21)13(16)17)15(24)22-5-9(6-22)25-8-2-3-19-11(4-8)14(18)23/h2-4,7,9,13H,5-6H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPWAZKBKWPIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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